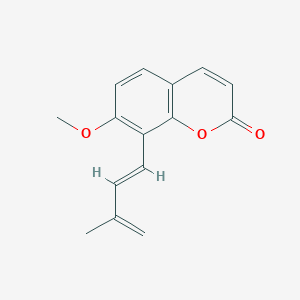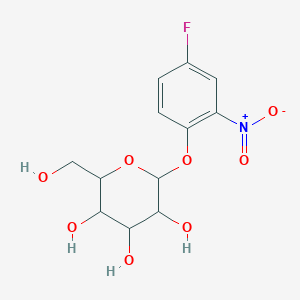
7-Methoxy-8-(3-methylbuta-1,3-dien-1-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Dehydroosthol: is a naturally occurring organic compound classified as a prenylated benzophenone. It is isolated from various plants, including members of the Rutaceae family, such as Murraya exotica . The compound has the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: cis-Dehydroosthol can be synthesized through several methods. One common approach involves the extraction from the leaves of Murraya exotica using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extracted compound is then purified and characterized using techniques such as chromatography and spectroscopy.
Industrial Production Methods: Industrial production of cis-Dehydroosthol typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it, followed by solvent extraction and purification. The purified compound is then formulated into various products for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: cis-Dehydroosthol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as methoxy and prenyl groups in its structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize cis-Dehydroosthol.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
cis-Dehydroosthol has a wide range of scientific research applications, including:
Mecanismo De Acción
The exact mechanism of action of cis-Dehydroosthol is not fully understood. studies suggest that it may exert its effects through antioxidant and anti-inflammatory pathways . The compound is believed to interact with molecular targets such as reactive oxygen species (ROS) and inflammatory mediators, thereby reducing oxidative stress and inflammation .
Comparación Con Compuestos Similares
- Osthol (CAS#484-12-8)
- Murraol (CAS#109741-38-0)
- Meranzin (CAS#23971-42-8)
- Casegravol (CAS#74474-76-3)
- Auraptenol (CAS#1221-43-8)
Propiedades
Fórmula molecular |
C15H14O3 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
7-methoxy-8-[(1E)-3-methylbuta-1,3-dienyl]chromen-2-one |
InChI |
InChI=1S/C15H14O3/c1-10(2)4-7-12-13(17-3)8-5-11-6-9-14(16)18-15(11)12/h4-9H,1H2,2-3H3/b7-4+ |
Clave InChI |
PJCYDTKNZVGNGP-QPJJXVBHSA-N |
SMILES isomérico |
CC(=C)/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC |
SMILES canónico |
CC(=C)C=CC1=C(C=CC2=C1OC(=O)C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid](/img/structure/B12105400.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B12105407.png)




![Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B12105439.png)
![6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12105450.png)


![[3-Hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12105460.png)

![(4S,5R)-1-(3-Methyl-2-butenyl)-4-carboxy-1-azoniabicyclo[3.3.0]octane](/img/structure/B12105462.png)
